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Compound of Interest

Compound Name: ST8155AA1

Cat. No.: B14758252 Get Quote

Initial Search Conclusion: Comprehensive searches for the identifier "ST8155AA1" did not yield

any specific clinical trials, experimental drugs, or therapeutic agents corresponding to this

name. It is concluded that "ST8155AA1" is likely a placeholder identifier.

To fulfill the core requirements of the request, this guide provides an exemplary meta-analysis

comparing two well-established biologic agents for the treatment of HER2-positive breast

cancer: Trastuzumab and Pertuzumab. This comparison is structured to serve as a template for

researchers, scientists, and drug development professionals, adhering to the specified data

presentation, experimental protocol, and visualization standards.

Comparison Guide: Trastuzumab vs. Pertuzumab in
HER2-Positive Breast Cancer
This guide compares the clinical trial outcomes, mechanisms of action, and experimental

protocols of Trastuzumab and its combination with Pertuzumab for the treatment of HER2-

positive breast cancer, a malignancy characterized by the overexpression of the Human

Epidermal Growth Factor Receptor 2.

Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from pivotal clinical trials, primarily focusing

on the CLEOPATRA study, which evaluated the efficacy of adding Pertuzumab to a standard

Trastuzumab and docetaxel regimen in first-line metastatic HER2-positive breast cancer.
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Table 1: Key Efficacy Outcomes (CLEOPATRA Trial)

Outcome Metric
Trastuzumab +
Docetaxel +
Placebo

Trastuzumab +
Docetaxel +
Pertuzumab

Hazard Ratio (95%
CI)

Median Progression-

Free Survival (PFS)
12.4 months 18.7 months 0.68 (0.58-0.80)

Median Overall

Survival (OS)
40.8 months 57.1 months 0.69 (0.58-0.82)

Objective Response

Rate (ORR)
69.3% 80.2% N/A

Table 2: Common Adverse Events (Grade ≥3)

Adverse Event
Trastuzumab + Docetaxel +
Placebo (Incidence %)

Trastuzumab + Docetaxel +
Pertuzumab (Incidence %)

Neutropenia 60.6% 48.9%

Febrile Neutropenia 7.9% 13.8%

Diarrhea 5.2% 7.9%

Left Ventricular Systolic

Dysfunction
4.4% 8.3%

Experimental Protocols
The methodologies outlined below are based on the pivotal CLEOPATRA Phase III clinical trial,

which established the standard of care for first-line treatment of HER2-positive metastatic

breast cancer.

CLEOPATRA Trial Protocol Summary:

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.
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Patient Population: Patients with HER2-positive metastatic breast cancer who had not

received prior chemotherapy or biologic therapy for their metastatic disease.

Randomization: Patients were randomized (1:1) to one of two treatment arms:

Control Arm: Placebo + Trastuzumab + Docetaxel.

Experimental Arm: Pertuzumab + Trastuzumab + Docetaxel.

Dosing Regimen:

Pertuzumab/Placebo: 840 mg loading dose, followed by 420 mg every 3 weeks.

Trastuzumab: 8 mg/kg loading dose, followed by 6 mg/kg every 3 weeks.

Docetaxel: 75 mg/m², escalating to 100 mg/m² if tolerated, every 3 weeks for at least 6

cycles.

Primary Endpoint: Progression-Free Survival (PFS), as assessed by an independent review

committee.

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety

profile.

Statistical Analysis: A stratified log-rank test was used to compare PFS between the two

groups. The hazard ratio was estimated using a stratified Cox proportional-hazards model.

Mandatory Visualizations
The following diagrams illustrate the underlying biological pathways and experimental

workflows, created using the DOT language.

Diagram 1: HER2 Signaling Pathway and Drug Mechanism of Action
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HER2 signaling pathway and points of inhibition.
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Diagram 2: Experimental Workflow for the CLEOPATRA Trial
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Simplified workflow of the CLEOPATRA clinical trial.

To cite this document: BenchChem. [Meta-analysis of ST8155AA1 Clinical Trial Outcomes:
An Exemplary Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14758252#meta-analysis-of-st8155aa1-clinical-trial-
outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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